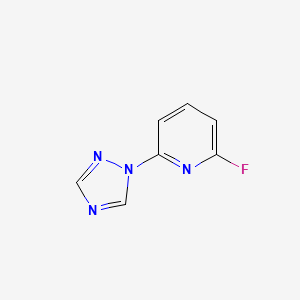

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

描述

属性

IUPAC Name |

2-fluoro-6-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTHIGHRRBSDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

According to a patent (WO1998022459A1), the synthesis begins with functionalized pyridine intermediates such as 2-chloro-6-substituted pyridines or protected derivatives:

- Step 1: Preparation of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine as a protected intermediate.

- Step 2: Conversion to 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine using sodium hydride and benzyl alcohol in N,N-dimethylformamide at 0 °C under nitrogen atmosphere.

- Step 3: Formation of 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol by deprotection and hydrolysis steps.

- Step 4: Activation with trifluoromethanesulfonic acid to form the corresponding pyridine-2-yl ester.

These steps establish the pyridine core with functional groups amenable to further substitution.

Coupling with 1H-1,2,4-Triazole

The substitution at the 6-position with the 1,2,4-triazole ring typically proceeds via nucleophilic aromatic substitution where the triazole acts as a nucleophile displacing a leaving group (e.g., halogen or sulfonate ester) on the pyridine ring.

- The triazole nucleophile is introduced into the pyridine ring under basic conditions or in the presence of catalysts.

- Reaction conditions often include polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, and bases like sodium hydride or potassium carbonate.

- The reaction is carried out under inert atmosphere (nitrogen or argon) at controlled temperatures (0 °C to reflux) to optimize yield and selectivity.

Workup and Purification

- After reaction completion, the mixture is typically quenched with water or acidic aqueous phase neutralized with sodium hydroxide.

- Extraction with organic solvents such as ethyl acetate is performed.

- The organic phase is washed with water, dried over magnesium sulfate, filtered, and solvents are evaporated under reduced pressure.

- The final product is purified by recrystallization or rectification under reduced pressure to obtain pure 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine.

Comparative Table of Key Reaction Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of 2-chloro-6-substituted pyridine | Sodium hydride, benzyl alcohol, DMF, 0 °C, N2 | Formation of benzyloxy intermediate |

| 2 | Deprotection to pyridin-2-ol derivative | Hydrolysis, acidic/basic conditions | Prepares for fluorination |

| 3 | Activation with trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid, low temperature | Forms reactive ester intermediate |

| 4 | Fluorination at 2-position | Fluorinating agents or nucleophilic substitution | Introduces fluorine atom |

| 5 | Nucleophilic substitution with 1H-1,2,4-triazole | 1H-1,2,4-triazole, base (NaH, K2CO3), DMF | Forms final triazolyl-pyridine |

| 6 | Workup and purification | Extraction, drying, evaporation, recrystallization | Isolates pure compound |

Research Findings and Yields

- The described synthetic route yields the target compound with moderate to good yields, typically ranging from 50% to 80% depending on the reaction step and purification efficiency.

- Reaction times vary from 1.5 hours (for nucleophilic substitution) to several hours or overnight for protection/deprotection steps.

- Maintaining inert atmosphere and low temperatures during sensitive steps improves yield and prevents side reactions.

- The use of protecting groups (e.g., trimethylsilanyl-ethoxymethoxymethyl) is crucial for regioselectivity and to prevent unwanted side reactions during multi-step synthesis.

化学反应分析

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Coordination Reactions: The triazole ring can coordinate with metal ions to form coordination complexes, which are useful in materials science and catalysis.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

科学研究应用

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-triazole framework exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various fungal strains. A study highlighted the efficacy of certain triazole derivatives against Gibberella nicotiancola and Gibberella saubinetii, showing higher antifungal activity compared to conventional agents like triadimefon .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | EC50 (g/L) |

|---|---|---|

| Triazole Derivative A | Gibberella nicotiancola | 0.0087 - 0.0309 |

| Triazole Derivative B | Gibberella saubinetii | 0.0195 - 0.0620 |

| Triazole Derivative C | Aspergillus flavus | 0.01 - 0.27 μmol/mL |

Antibacterial Properties

The compound also exhibits antibacterial properties. A series of triazole derivatives were tested for their activity against Staphylococcus aureus and Escherichia coli. Notably, some derivatives displayed MIC values significantly lower than those of established antibiotics, indicating their potential as new antibacterial agents .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (μM) |

|---|---|---|

| Triazole Derivative D | S. aureus | 0.5 - 1 |

| Triazole Derivative E | E. coli | 0.75 |

Agrochemical Applications

The incorporation of fluorine into organic compounds has been shown to enhance their biological activity and stability. In the agrochemical sector, derivatives of fluorinated pyridines are utilized for pest control and crop protection. For example, trifluoromethylpyridine derivatives have been extensively studied for their roles in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact .

Table 3: Agrochemical Applications of Fluorinated Pyridine Derivatives

| Compound Name | Application | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Commercially Available |

| Trifluoromethylpyridine A | Insecticide | Under Development |

Structural Insights and Mechanisms of Action

The unique combination of the triazole and pyridine moieties in 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine allows for diverse interactions with biological targets. The triazole ring is known for its ability to chelate metal ions, which can enhance the efficacy of the compound in both medicinal and agricultural contexts .

作用机制

The mechanism of action of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine in biological systems often involves its interaction with specific enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine with related pyridine-triazole derivatives:

Key Observations:

Substituent Effects: Fluorine at the 2-position (target compound) may enhance metabolic stability and electron-deficient character compared to trifluoromethyl (CF₃) groups in analogs . The 1,2,4-triazol-1-yl group (vs.

Molecular Weight and Complexity :

- Derivatives with CF₃ or thiazole-ester groups (e.g., 369.33 g/mol) exhibit higher molecular weights and lipophilicity, which may influence bioavailability compared to the simpler fluorine-triazole analog (180.14 g/mol) .

生物活性

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The fluorine substitution at the pyridine ring enhances its pharmacokinetic properties and biological interactions.

- Molecular Formula : C7H6FN5

- Molecular Weight : 165.15 g/mol

- CAS Number : 1248407-47-7

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of triazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is critical for this activity, as it enhances the interaction with microbial enzymes.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against strains like Candida albicans. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has also been noted.

Mechanistic Studies

The biological activity of this compound has been attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

- Signal Pathway Modulation : It has been shown to modulate signaling pathways such as NF-kB, leading to reduced inflammation and enhanced neuroprotection in models of Alzheimer's disease.

Case Studies

A notable study investigated the effects of this compound on neuroprotective mechanisms in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a halogen (e.g., chlorine) at the 6-position of pyridine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Optimizing reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of triazole) improves yields . Characterization via , , and HRMS is critical to confirm purity and structure .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

- Methodology : Use spectroscopic techniques:

- NMR : should show peaks for the pyridine ring (δ 7.5–8.5 ppm) and triazole protons (δ 8.0–9.0 ppm). confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] for CHFN: calc. 181.0522) .

Q. What are the primary applications of this compound in chemical biology or medicinal chemistry?

- Methodology : The triazole-pyridine scaffold is explored for bioactivity due to its ability to mimic purine bases and interact with enzymes. For example:

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Antimicrobial studies : Test in vitro against bacterial/fungal strains (e.g., Candida albicans) with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, dihedral angles between pyridine and triazole rings, and fluorine substituent orientation. For example, SHELXL refines anisotropic displacement parameters to validate planar geometry .

Q. What strategies address contradictory bioactivity data in SAR (Structure-Activity Relationship) studies of triazole-pyridine derivatives?

- Methodology :

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -CF, -OCH) at the pyridine or triazole positions to probe electronic effects .

- Computational modeling : Perform DFT calculations (e.g., using Gaussian) to correlate HOMO/LUMO energies with observed activity .

- Data normalization : Account for assay variability (e.g., serum protein binding in pharmacological studies) using controls like BMS-488043 for HIV inhibition .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodology :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hours .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor, quantifying parent compound loss via LC-MS/MS .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) between this compound and biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity () to immobilized proteins (e.g., HIV gp120) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interaction .

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

Contradiction Analysis & Experimental Design

Q. How to resolve discrepancies in reported synthetic yields for triazole-pyridine derivatives?

- Root cause : Variability in reaction conditions (e.g., solvent purity, inert atmosphere).

- Solution : Reproduce reactions under strictly controlled conditions (e.g., anhydrous DMF, argon atmosphere) and validate intermediates via TLC/LC-MS .

Q. Why do some studies report weak antimicrobial activity despite structural similarity to fluquinconazole?

- Hypothesis : Differences in substituent electronegativity (fluoro vs. chloro) may alter membrane permeability.

- Testing : Compare logP values (via shake-flask method) and perform time-kill assays to assess bactericidal kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。